molecular formula C9H16O3 B189228 Tert-butyl 3-hydroxypent-4-enoate CAS No. 122763-67-1

Tert-butyl 3-hydroxypent-4-enoate

Cat. No. B189228
M. Wt: 172.22 g/mol
InChI Key: OBFPCKWYDQCBHO-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxypent-4-enoate is a chemical compound with the molecular formula C9H16O3 . It is also known by its English name ®-tert-butyl 3-hydroxypent-4-enoate .


Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxypent-4-enoate has a molecular weight of 172.22 g/mol . The predicted density is 0.992±0.06 g/cm3, and the predicted boiling point is 238.1±20.0 °C .

Scientific Research Applications

“Tert-butyl 3-hydroxypent-4-enoate” is a chemical compound with the molecular formula C9H16O3 . It’s often used as an intermediate in the synthesis of other organic compounds . Here are some potential applications based on its chemical properties:

  • Organic Synthesis

    • Summary : This compound can serve as a building block in the synthesis of more complex organic molecules .
    • Methods : It can be used in various organic reactions, such as esterification or other synthetic pathways .
  • Chemical Research

    • Summary : As a relatively simple organic compound, “Tert-butyl 3-hydroxypent-4-enoate” can be used in chemical research as a reagent or a precursor to other reagents .
    • Methods : It can be used in a variety of experimental procedures, depending on the specific research goals .

Safety And Hazards

Tert-butyl 3-hydroxypent-4-enoate is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken to avoid contact with skin and eyes, and formation of dust and aerosols .

properties

IUPAC Name

tert-butyl 3-hydroxypent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPCKWYDQCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472090
Record name Tert-butyl 3-hydroxypent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxypent-4-enoate

CAS RN

122763-67-1
Record name Tert-butyl 3-hydroxypent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-4-enoic acid-3-hydroxy-, tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
E González‐García, V Helaine, G Klein… - … A European Journal, 2003 - Wiley Online Library
… was prepared stereoselectively from acrolein and tert-butyl acetate by a chemoenzymatic route involving Amano PS lipase for the kinetic resolution of tert-butyl 3-hydroxypent-4-enoate (…
KR Reddy, M Totrov, O Lomovskaya, DC Griffith… - Bioorganic & medicinal …, 2022 - Elsevier
… The first analogs were prepared starting with racemic tert-butyl 3-hydroxypent-4-enoate (rac-1) as shown in Scheme 1. Metathesis with diisopropyl allylboronate using Grubbs’ first …
Number of citations: 1 www.sciencedirect.com
RA Fernandes, MB Halle - Tetrahedron Letters, 2016 - Elsevier
… Willis’s 25 synthesis of mupirocin H commenced from 36 prepared by resolution of tert-butyl 3-hydroxypent-4-enoate using vinyl acetate and amino lipase PS (Scheme 8). LiAlH 4 …
Number of citations: 3 www.sciencedirect.com
JA Souto, E Vaz, I Lepore, AC Pöppler… - Journal of medicinal …, 2010 - ACS Publications
… (97%) of a colorless oil identified as tert-butyl 3-hydroxypent-4-enoate (8). To a solution of the … ) of a colorless oil identified as (S)-tert-butyl 3-hydroxypent-4-enoate (S)-8. H NMR (400.16 …
Number of citations: 95 pubs.acs.org
J Hong, H Luesch - Natural product reports, 2012 - pubs.rsc.org
… Phillips, Cramer, and Ghosh utilized an enzymatic resolution of tert-butyl 3-hydroxypent-4-enoate. Forsyth uniquely prepared a fully elaborated derivative of 3-hydroxy-7-(octanoylthio)…
Number of citations: 181 pubs.rsc.org
ED Shepherd, MS Hallside, JL Sutro, A Thompson… - Tetrahedron, 2020 - Elsevier
… The reaction mixture was stirred for 15 min before tert-butyl 3-hydroxypent-4-enoate 12 (8.10 g, 47.0 mmol), was added dropwise as a solution in HMPA (14 mL) and THF (30 mL). The …
Number of citations: 5 www.sciencedirect.com
PD Sawant - 2012 - bibliographie.uni-tuebingen.de
Wir beschreiben eine neue Strategie zum Atorvastatin-Lacton mit einer Paal-Knorr Pyrrolsynthese über die Kondensation eines 1, 4-Diketons mit einem Amin, welches bereits einen …
Number of citations: 5 bibliographie.uni-tuebingen.de
QY Chen, PR Chaturvedi, H Luesch - Organic process research & …, 2018 - ACS Publications
Herein we describe the research and development of the process for the scale-up total synthesis of largazole, a potent class I selective histone deacetylase (HDAC) inhibitor, a potential …
Number of citations: 33 pubs.acs.org
Z Iqbal, J Sun, H Yang, J Ji, L He, L Zhai, J Ji, P Zhou… - Molecules, 2022 - mdpi.com
… The starting material, (R)-tert-butyl 3-hydroxypent-4-enoate (1), was purified from its racemate by means of lipase mediated kinetic resolution. The pure enantiomer 1 was protected with …
Number of citations: 5 www.mdpi.com
BA Murphy - 2020 - search.proquest.com
… Found, 420.1769 (±)-tert-Butyl 3-hydroxypent-4-enoate Prepared according to published protocol. To a solution of diisopropylamine (15.2 mL, 110 mmol) and THF (550 mL) at 0 C was …
Number of citations: 0 search.proquest.com

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